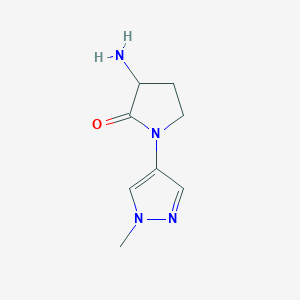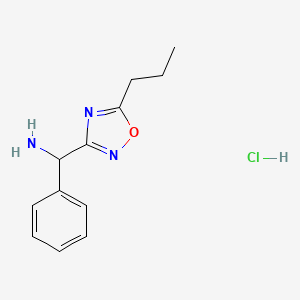
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
説明
“3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a compound with the molecular weight of 194.24 . It is stored at room temperature and has a purity of 95%. The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is 1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound “3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is an oil with a density of 1.141 g/mL at 25 °C .
科学的研究の応用
Kinase-Focused Library Development
3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones, closely related to the compound , demonstrate potential as a versatile heteroaromatic scaffold in drug-discovery chemistry. They are particularly suitable for ATP competitive binding to kinase enzymes due to their hydrogen bond donor and acceptor groups. This has led to the development of a novel kinase-focused library for screening against kinases and other cancer drug targets, indicating significant applications in cancer research and therapy (Smyth et al., 2010).
Ultrasound-Promoted Regioselective Synthesis
The synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via a regioselective reaction has been achieved using ultrasound irradiation. This method offers rapid production with high yields, suggesting its potential in the efficient synthesis of related compounds for various scientific applications (Nikpassand et al., 2010).
Biomedical Applications
The broader family of Pyrazolo[3,4-b]pyridines, encompassing compounds like 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, demonstrates numerous biomedical applications. They are used in the synthesis of various derivatives with significant biomedical implications, ranging from potential treatments for cancer to other diseases, reflecting their critical role in pharmaceutical research (Donaire-Arias et al., 2022).
Synthesis of Functionalized Derivatives
The three-component reaction of secondary α-amino acids with related compounds results in the formation of functionalized derivatives with potential applications in drug design and development. These reactions demonstrate high diastereoselectivity, indicating their utility in creating specific molecular configurations for scientific research (Chen et al., 2016).
Design of PDE9A Inhibitors
The design and discovery of specific inhibitors like PF-04447943, involving structures related to 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, highlight the compound's relevance in developing treatments for cognitive disorders. These inhibitors are identified using parallel synthetic chemistry and are currently in clinical trials, emphasizing their potential in treating diseases related to cognitive impairment (Verhoest et al., 2012).
Safety And Hazards
特性
IUPAC Name |
3-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVXTNFZOMLOFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CCC(C2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1525447.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
![2-[4-(2-Chloroacetyl)phenoxy]acetamide](/img/structure/B1525449.png)
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)



